5-(DIFLUOROMETHYL)-1-(2-ETHOXYPHENYL)-2-SULFANYL-7-(2-THIENYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Overview
Description
5-(DIFLUOROMETHYL)-1-(2-ETHOXYPHENYL)-2-SULFANYL-7-(2-THIENYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes a difluoromethyl group, an ethoxyphenyl group, a mercapto group, and a thienyl group
Preparation Methods
The synthesis of 5-(DIFLUOROMETHYL)-1-(2-ETHOXYPHENYL)-2-SULFANYL-7-(2-THIENYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through the condensation of pyridine and pyrimidine derivatives or via multicomponent synthesis.
Introduction of the difluoromethyl group: This step often involves the use of difluorodiazoethane or difluoroacetaldehyde N-triftosylhydrazone (DFHZ-Tfs) as a difluoromethylating agent.
Attachment of the ethoxyphenyl group: This can be accomplished through a nucleophilic substitution reaction using an appropriate ethoxyphenyl halide.
Incorporation of the mercapto group: This step typically involves the use of thiolating agents such as thiourea or thiol derivatives.
Addition of the thienyl group: This can be achieved through a cross-coupling reaction using a thienyl halide and a suitable catalyst.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield, purity, and scalability.
Chemical Reactions Analysis
5-(DIFLUOROMETHYL)-1-(2-ETHOXYPHENYL)-2-SULFANYL-7-(2-THIENYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The pyrido[2,3-d]pyrimidine core can be reduced under hydrogenation conditions to form a dihydropyrido[2,3-d]pyrimidine derivative.
Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Cross-coupling reactions: The thienyl group can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines, thiols), and catalysts (e.g., palladium complexes).
Scientific Research Applications
5-(DIFLUOROMETHYL)-1-(2-ETHOXYPHENYL)-2-SULFANYL-7-(2-THIENYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(DIFLUOROMETHYL)-1-(2-ETHOXYPHENYL)-2-SULFANYL-7-(2-THIENYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The difluoromethyl group may enhance binding affinity and selectivity, while the mercapto group can form covalent bonds with target proteins. The ethoxyphenyl and thienyl groups may contribute to the overall binding interactions and stability of the compound .
Comparison with Similar Compounds
Similar compounds to 5-(DIFLUOROMETHYL)-1-(2-ETHOXYPHENYL)-2-SULFANYL-7-(2-THIENYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE include other pyrido[2,3-d]pyrimidine derivatives, such as:
5-(trifluoromethyl)-1-(2-ethoxyphenyl)-2-mercapto-7-(2-thienyl)pyrido[2,3-d]pyrimidin-4(1H)-one: This compound has a trifluoromethyl group instead of a difluoromethyl group, which may affect its reactivity and binding properties.
5-(difluoromethyl)-1-(2-methoxyphenyl)-2-mercapto-7-(2-thienyl)pyrido[2,3-d]pyrimidin-4(1H)-one: This compound has a methoxyphenyl group instead of an ethoxyphenyl group, which may influence its solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties.
Properties
IUPAC Name |
5-(difluoromethyl)-1-(2-ethoxyphenyl)-2-sulfanylidene-7-thiophen-2-ylpyrido[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N3O2S2/c1-2-27-14-7-4-3-6-13(14)25-18-16(19(26)24-20(25)28)11(17(21)22)10-12(23-18)15-8-5-9-29-15/h3-10,17H,2H2,1H3,(H,24,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTOPSKKIZMVGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C3=C(C(=CC(=N3)C4=CC=CS4)C(F)F)C(=O)NC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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